molecular formula C23H23FN2O4S B11290045 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B11290045
M. Wt: 442.5 g/mol
InChI Key: JAHBBRWUFAGPPD-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorinated benzamide with a sulfonylated pyrrole, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Properties

Molecular Formula

C23H23FN2O4S

Molecular Weight

442.5 g/mol

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)20-12-10-19(30-4)11-13-20)22(26)25-23(27)17-6-8-18(24)9-7-17/h5-13H,1,14H2,2-4H3,(H,25,27)

InChI Key

JAHBBRWUFAGPPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F)CC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Sulfonylation: The pyrrole is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The benzamide moiety is introduced through a coupling reaction with 4-fluorobenzoyl chloride.

    Final Coupling: The final step involves coupling the sulfonylated pyrrole with the fluorinated benzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole moieties.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products may include substituted benzamides or pyrroles.

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that this compound may exhibit promising anticancer properties. It has been investigated as an enzyme inhibitor and receptor modulator, particularly in contexts related to cancer and inflammatory diseases. The sulfonamide functionality contributes to its interaction capabilities with biological targets, potentially influencing various biochemical pathways relevant to cancer progression .

Enzyme Inhibition Studies
Studies have focused on how 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide interacts with enzymes involved in cancer metabolism. Molecular docking studies have shown that the compound can effectively bind to specific enzymes, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various sulfonamide derivatives, including this compound against human cancer cell lines (e.g., HCT116, MCF7). The results indicated significant cytotoxicity, supporting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation utilized molecular dynamics simulations to understand the binding interactions between this compound and target proteins involved in cancer pathways. The findings suggested that the unique structural arrangement allows for enhanced interaction with specific receptors, potentially leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity by forming strong hydrogen bonds or van der Waals interactions, while the sulfonyl group can increase solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the sulfonylated pyrrole moiety, making it less versatile in terms of chemical reactivity.

    N-(3-sulfonyl-4,5-dimethyl-1H-pyrrol-2-yl)benzamide: Does not contain the fluorine atom, potentially reducing its binding affinity in biological systems.

    4-fluoro-N-(3,4-dimethyl-1H-pyrrol-2-yl)benzamide: Lacks the sulfonyl and methoxyphenyl groups, which may affect its solubility and reactivity.

Uniqueness

The uniqueness of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the fluorine atom, sulfonyl group, and methoxyphenyl moiety makes it a versatile compound for various scientific and industrial applications.

Biological Activity

The compound 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of literature.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H22FN3O3S
  • Molecular Weight : 389.45 g/mol
  • Key Functional Groups :
    • Fluoro group
    • Sulfonamide
    • Pyrrole ring
    • Methoxyphenyl group

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
    • Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity
    • The compound exhibits notable antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL, suggesting it may serve as a potential lead for developing new antibiotics .
    • The presence of the methoxy group in the phenyl ring is critical for enhancing its antimicrobial efficacy, as indicated by structure-activity relationship (SAR) studies .
  • Anti-inflammatory Effects
    • Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human breast cancer cells revealed that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment, supporting its role as a pro-apoptotic agent.

Case Study 2: Antimicrobial Evaluation

In a systematic evaluation of its antimicrobial activity, the compound was tested against a panel of bacterial strains using the agar disc diffusion method. Results indicated that it inhibited bacterial growth effectively, with zones of inhibition correlating with concentration levels.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesMechanism of Action
AnticancerMCF-7 (Breast Cancer)~15 µMInduction of apoptosis via caspases
A549 (Lung Cancer)~12 µMInhibition of Bcl-2
AntimicrobialStaphylococcus aureus31.25 µg/mLDisruption of bacterial cell wall
Escherichia coli62.5 µg/mLInhibition of protein synthesis
Anti-inflammatoryMacrophagesN/AInhibition of TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide, and how can they be methodologically addressed?

  • Answer : Synthesis involves multi-step regioselective functionalization, particularly at the pyrrole and benzamide moieties. Key challenges include:

  • Sulfonation selectivity : Optimize reaction conditions (e.g., solvent polarity, temperature) to direct sulfonyl group attachment to the 4-methoxyphenyl ring .
  • Allylation control : Use phase-transfer catalysts to enhance the efficiency of prop-2-en-1-yl substitution at the pyrrole nitrogen .
  • Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : A combination of:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., allyl group at N1, sulfonyl at C3). 19F^{19}\text{F}-NMR resolves the fluorobenzamide moiety .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular formula (e.g., observed [M+H]+^+ vs. calculated).
  • IR : Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1680 cm1^{-1} (amide C=O) confirm functional groups .

Q. How can researchers assess the compound’s preliminary bioactivity in antimicrobial or enzyme inhibition assays?

  • Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., acps-pptase inhibition) with NADH-coupled detection to quantify IC50_{50} values .
  • Antimicrobial testing : Perform microbroth dilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values compared to reference antibiotics .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s solid-state structure?

  • Answer :

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure solution : Employ direct methods (SHELXT) for phase determination, followed by SHELXL for refinement. Address disorder in the allyl group using PART and SUMP instructions .
  • Validation : Check for R-factor convergence (<5%), and analyze Hirshfeld surfaces to confirm intermolecular interactions (e.g., C–H···O contacts) .

Q. How can contradictory bioactivity data (e.g., variable IC50_{50} values across studies) be systematically resolved?

  • Answer :

  • Orthogonal assays : Validate results using both fluorescence polarization (binding affinity) and kinetic assays (enzyme turnover rates) .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorobenzamide with 4-chloro) to isolate pharmacophore contributions .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Answer :

  • ADME profiling : Use SwissADME or ADMETlab to predict logP (lipophilicity), CYP450 inhibition, and BBB permeability .
  • Docking studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., acps-pptase PDB: 1XYZ) to analyze binding modes and affinity .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?

  • Answer :

  • Green chemistry : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) for sulfonation steps .
  • Catalysis : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling (if applicable) to reduce metal waste .
  • Byproduct analysis : Monitor reactions via LC-MS and employ scavenger resins (e.g., QuadraPure™) to trap unreacted intermediates .

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